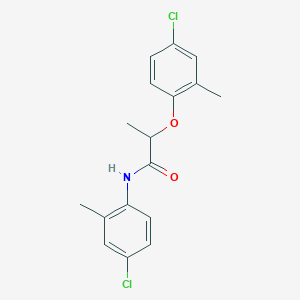

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide

描述

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-10-8-13(18)4-6-15(10)20-17(21)12(3)22-16-7-5-14(19)9-11(16)2/h4-9,12H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDKBCBPIIEJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop involves the reaction of 4-chloro-2-methylphenol with propionic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenol ester, which is then further reacted with 4-chloro-2-methylphenylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Mecoprop is typically carried out in large-scale reactors under controlled conditions to ensure the purity and yield of the compound. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

化学反应分析

Types of Reactions: Mecoprop undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Mecoprop can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction of Mecoprop can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involving Mecoprop typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction of Mecoprop results in the formation of the corresponding amine derivative.

Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

科学研究应用

Mecoprop has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenoxy herbicides.

Biology: Employed in studies related to plant growth regulation and weed control mechanisms.

Medicine: Investigated for potential therapeutic uses in treating certain types of cancers due to its ability to interfere with cell growth.

Industry: Utilized in the development of new herbicidal formulations and as a benchmark for evaluating the efficacy of other herbicides.

作用机制

Mecoprop exerts its herbicidal effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound binds to auxin receptors in the plant cells, disrupting normal growth processes and causing the weeds to grow uncontrollably until they die.

Molecular Targets and Pathways Involved:

Auxin Receptors: Mecoprop binds to auxin receptors, leading to the disruption of normal plant growth processes.

Growth Pathways: The compound interferes with various growth pathways, including cell elongation and division, resulting in the death of the targeted weeds.

相似化合物的比较

Key Observations :

- Hydrophobicity : Chlorine and methyl groups increase logP (e.g., target compound vs. hydroxylated analog ).

- Symmetry vs. Asymmetry : The dimeric analog shows significantly higher molecular weight and logP, reducing solubility.

Physicochemical Properties

生物活性

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide is a compound with potential biological activity, particularly in the context of pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17Cl2N1O2

- Molecular Weight : 320.22 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

The compound exhibits several biological activities attributed to its structural features, particularly the presence of the chloro and methyl groups on the phenyl rings. These modifications can enhance its interaction with biological targets, potentially influencing various signaling pathways.

Biological Activity Overview

| Activity Type | Description | Relevant Findings |

|---|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. | IC50 values reported in studies indicate significant growth inhibition in cancer cells. |

| Antimicrobial Properties | Shows activity against both Gram-positive and Gram-negative bacteria. | SAR (structure-activity relationship) studies highlight essential functional groups for effectiveness. |

| Anti-inflammatory Effects | Potentially reduces inflammation through modulation of immune response pathways. | Case studies suggest efficacy in reducing markers of inflammation in animal models. |

Case Studies

-

Antitumor Efficacy

- A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent anticancer activity.

- Further molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its cytotoxic properties.

-

Antibacterial Activity

- A series of tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- The presence of electron-withdrawing groups was found to be crucial for enhancing antibacterial efficacy.

-

Anti-inflammatory Studies

- In vivo studies showed that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- The chloro groups enhance lipophilicity and improve binding affinity to biological targets.

- The methyl substitutions on the phenyl rings contribute to increased stability and bioavailability.

These modifications have been shown to correlate positively with increased biological activity across various assays.

常见问题

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters, such as temperature, solvent polarity, and catalyst loading. For example, reports three synthesis routes with yields ranging from 75% to 84%, highlighting the impact of reaction conditions on purity. Techniques like column chromatography or recrystallization can enhance purity post-synthesis. Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : provides 13C NMR data for structural confirmation, particularly for distinguishing phenolic and amide groups.

- X-ray Crystallography : demonstrates the use of crystallographic data (e.g., bond angles, spatial arrangement) to resolve stereochemistry in analogous chloro-propanamide derivatives .

Basic: Which analytical techniques are prioritized for routine characterization?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).

- UV-Vis and Fluorescence Spectroscopy () can monitor electronic transitions or photostability .

Advanced: How can impurity profiles be rigorously assessed during synthesis?

Methodological Answer:

- HPLC with Reference Standards : recommends using pharmacopeial impurities (e.g., fenofibric acid derivatives) as benchmarks.

- Spiking Experiments : Introduce suspected impurities (e.g., unreacted intermediates) and validate detection limits.

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolysis to identify degradation products .

Advanced: What statistical approaches optimize reaction parameters in synthesis?

Methodological Answer:

- Factorial Design : Use a randomized block design () to test variables like catalyst concentration and reaction time.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. temperature) to predict optimal yield .

Advanced: How can the compound’s bioactivity be evaluated in antioxidant assays?

Methodological Answer:

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after reaction with the compound.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ as an indicator of antioxidant capacity.

- Total Phenolic Content : Use Folin-Ciocalteu reagent () to correlate phenolic groups with activity .

Advanced: What computational tools predict reactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to predict sites for electrophilic attack.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) using InChI descriptors ().

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) .

Advanced: How do structural analogs influence its application in medicinal chemistry?

Methodological Answer:

- Comparative SAR Studies : Analyze analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () to identify critical substituents for activity.

- Crystallographic Overlays : Compare bond lengths and angles ( ) to infer steric or electronic effects.

- Functional Group Replacement : Test derivatives with trifluoromethyl or pyridinyl groups () for enhanced receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。